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Compound of Interest

Compound Name: Upadacitinib-d5

Cat. No.: B15599766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of

Upadacitinib-d5, a deuterated analog of Upadacitinib. This document is intended for

researchers, scientists, and drug development professionals who utilize Upadacitinib-d5 as an

internal standard in pharmacokinetic studies or in various research applications. The guide

details its core physicochemical characteristics, provides comprehensive experimental

protocols for its analysis, and illustrates its mechanism of action within relevant signaling

pathways.

Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor used in the treatment of several

autoimmune and inflammatory diseases.[1][2][3] Upadacitinib-d5, with five deuterium atoms

incorporated into its structure, serves as a crucial tool in analytical methodologies, particularly

in liquid chromatography-mass spectrometry (LC-MS) based assays, for the accurate

quantification of Upadacitinib in biological matrices.[4]

Core Physical and Chemical Properties
Quantitative data for the physical and chemical properties of Upadacitinib-d5 are summarized

below. Where specific data for the deuterated form is not publicly available, data for the non-

deuterated Upadacitinib is provided as a reference.
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Property Value Source

Chemical Name

(3S,4R)-3-Ethyl-4-(3H-

imidazo[1,2-a]pyrrolo[2,3-

e]pyrazin-8-yl)-N-(2,2,2-

trifluoroethyl-d5)-pyrrolidine-1-

carboxamide

[5]

Molecular Formula C₁₇H₁₄D₅F₃N₆O [5]

Molecular Weight 385.40 g/mol [5]

CAS Number Not Available [5]

Appearance
White to off-white powder (for

Upadacitinib)

Solubility (Upadacitinib)
Soluble to 100 mM in DMSO

and to 50 mM in ethanol.
[6]

Mechanism of Action: Inhibition of the JAK-STAT
Signaling Pathway
Upadacitinib exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1).[1][2]

JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of

numerous cytokines and growth factors that are pivotal in inflammation and immune responses.

[7][8] The binding of these extracellular signaling molecules to their receptors activates

associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of

Transcription (STAT) proteins.[8][9] Activated STATs then translocate to the nucleus and

regulate the transcription of various pro-inflammatory genes.[9]

By inhibiting JAK1, Upadacitinib effectively blocks this signaling cascade, leading to a reduction

in the inflammatory response.[7][8] The mechanism of action for Upadacitinib-d5 is identical to

that of Upadacitinib, as the deuterium labeling does not alter its biological activity in this

context.
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Upadacitinib's Mechanism of Action on the JAK-STAT Pathway
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Upadacitinib-d5 inhibits JAK1, blocking STAT phosphorylation.
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Experimental Protocols
Detailed methodologies for key experiments relevant to the characterization and quantification

of Upadacitinib-d5 are provided below.

Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of Upadacitinib-d5, a

fundamental property for its handling and formulation.

Objective: To determine the concentration of Upadacitinib-d5 in a saturated solution at a

specific temperature.

Materials:

Upadacitinib-d5

Selected solvent (e.g., water, phosphate-buffered saline (PBS), DMSO)

Vials with screw caps

Orbital shaker or magnetic stirrer

Centrifuge

High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography with

tandem mass spectrometry (LC-MS/MS) system

Volumetric flasks and pipettes

Procedure:

Add an excess amount of Upadacitinib-d5 to a vial containing a known volume of the

solvent to create a suspension.

Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-

controlled environment (e.g., 25°C or 37°C).

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
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After equilibration, centrifuge the samples at a high speed to separate the undissolved solid

from the supernatant.

Carefully collect an aliquot of the clear supernatant.

Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within

the calibration range of the analytical method.

Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the

concentration of Upadacitinib-d5.

The determined concentration represents the equilibrium solubility of Upadacitinib-d5 in the

tested solvent at the specified temperature.
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Workflow for Solubility Determination

Add excess Upadacitinib-d5 to solvent

Equilibrate with agitation
(24-48h at constant temperature)

Centrifuge to separate solid and supernatant

Collect and dilute supernatant

Analyze by HPLC or LC-MS/MS

Determine solubility concentration

Click to download full resolution via product page

Workflow for determining the solubility of Upadacitinib-d5.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
This protocol provides a general method for assessing the purity of Upadacitinib-d5 using

reverse-phase HPLC.
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Objective: To separate and quantify Upadacitinib-d5 and any potential impurities.

Materials:

Upadacitinib-d5 sample

HPLC system with a UV detector

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v)[10]

HPLC grade solvents

Sample vials

Procedure:

Sample Preparation: Accurately weigh and dissolve a known amount of Upadacitinib-d5 in

the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Chromatographic Conditions:

Column: C18 reverse-phase column.

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water.

The exact ratio may need optimization.[10]

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection Wavelength: 290 nm.[10]

Column Temperature: Ambient or controlled (e.g., 30°C).

Analysis:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the prepared sample solution.

Record the chromatogram for a sufficient run time to allow for the elution of all

components.

Data Analysis:

Identify the peak corresponding to Upadacitinib-d5 based on its retention time.

Calculate the area of all peaks in the chromatogram.

Determine the purity of Upadacitinib-d5 by calculating the percentage of the main peak

area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation
This protocol describes the use of ¹H and ¹³C NMR to confirm the chemical structure of

Upadacitinib-d5.

Objective: To verify the identity and isotopic labeling pattern of Upadacitinib-d5.

Materials:

Upadacitinib-d5 sample

NMR spectrometer

Deuterated NMR solvent (e.g., DMSO-d₆)

NMR tubes

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Upadacitinib-d5 in about 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

NMR Data Acquisition:
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Acquire a ¹H NMR spectrum. The absence or significant reduction of signals

corresponding to the deuterated positions confirms the isotopic labeling.

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

Other experiments such as ²H NMR can also be performed to directly observe the

deuterium signals.

Data Analysis:

Process the acquired spectra (Fourier transformation, phase correction, and baseline

correction).

Compare the obtained spectra with the expected chemical shifts and coupling constants

for the Upadacitinib structure, accounting for the deuterium substitution.

Mass Spectrometry (MS) for Molecular Weight
Verification and Isotopic Purity
This protocol details the use of mass spectrometry to confirm the molecular weight and assess

the isotopic purity of Upadacitinib-d5.

Objective: To confirm the correct mass of Upadacitinib-d5 and determine the extent of

deuterium incorporation.

Materials:

Upadacitinib-d5 sample

Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Solvent for sample infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

Sample Preparation: Prepare a dilute solution of Upadacitinib-d5 in a suitable solvent.

MS Analysis:
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Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

Acquire the mass spectrum in positive ion mode.

Data Analysis:

Determine the monoisotopic mass of the protonated molecule [M+H]⁺. For

C₁₇H₁₄D₅F₃N₆O, the expected monoisotopic mass of the neutral molecule is

approximately 385.19 Da. The [M+H]⁺ ion should be observed at approximately 386.20

m/z.

Analyze the isotopic distribution of the molecular ion peak to assess the isotopic purity and

the distribution of the d0 to d5 species.

This guide provides a foundational understanding of the physical and chemical properties of

Upadacitinib-d5, essential for its effective use in research and development. The provided

protocols offer a starting point for the analytical characterization of this important internal

standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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